molecular formula C37H40FN7O3S B608098 Indimilast CAS No. 1038825-85-2

Indimilast

Cat. No. B608098
M. Wt: 681.8314
InChI Key: MKQDRXQEQLCSON-KUKIJGICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indimilast is a phosphodiesterase IV inhibitor. Phosphodiesterase (PDE) inhibitors modulate lung inflammation and cause bronchodilation by increasing intracellular cyclic adenosine 3', 5'-monophosphate in airway smooth muscle and inflammatory cells. PDE-4 inhibitor (PDE4I) is potential useful in chronic obstructive pulmonary disease (COPD).

Scientific Research Applications

1. General Importance in Scientific Research

Indimilast, as a subject of scientific research, plays a critical role in advancing our understanding of pharmacology and medical treatments. Scientific research is fundamentally aimed at enhancing the reliability and efficiency of studies to increase the credibility of scientific literature and accelerate discovery (Munafo et al., 2017). Indimilast, like any other drug under investigation, contributes to this broad objective of the scientific community.

2. Role in Enhancing Understanding of Drug Mechanisms

Research on Indimilast contributes to a more profound understanding of drug mechanisms. Studies often delve into the biological, chemical, and pharmacological aspects of such drugs, offering insights that can be pivotal for the development of new treatments or improving existing ones. This aligns with the broader goal of translational biomedical research, which focuses on introducing new drugs to address unmet medical needs (Ferkany & Williams, 2008).

3. Quantitative Systems Pharmacology (QSP)

Indimilast research may also intersect with quantitative systems pharmacology (QSP), an emerging field that integrates mathematical and computational modeling to understand drug actions comprehensively. QSP approaches in drug development, which include drugs like Indimilast, are increasingly recognized in regulatory submissions like Investigational New Drug Applications (INDs) (Bai et al., 2021). This indicates the growing importance of such methods in understanding the multifaceted nature of drug action and interaction.

4. Advancements in Experimental Design and Methodology

The study of Indimilast also contributes to advancements in experimental design and methodology in scientific research. Rigorous experimental design is essential for achieving unbiased and robust results, which is fundamental in all areas of pharmacological research, including the study of Indimilast (Hofseth, 2017).

5. Interdisciplinary Research and Collaboration

Finally, research on Indimilast exemplifies the importance of interdisciplinary collaboration in scientific research. It often involves a range of scientific disciplines, including biology, chemistry, and pharmacology, reflecting the interconnected nature of modern scientific inquiry (Callon & Rabeharisoa, 2003).

properties

CAS RN

1038825-85-2

Product Name

Indimilast

Molecular Formula

C37H40FN7O3S

Molecular Weight

681.8314

IUPAC Name

N-{cis-4-[1-(4'-{[(3R,5S)-3,5-dimethylpiperazin-1-yl]methyl}[1,1'-biphenyl]-3-yl)-6-fluoro-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]cyclohexyl}-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C37H40FN7O3S/c1-22-18-43(19-23(2)40-22)20-25-7-9-26(10-8-25)27-5-4-6-31(15-27)44-34-32(16-28(38)17-39-34)36(47)45(37(44)48)30-13-11-29(12-14-30)42-35(46)33-21-49-24(3)41-33/h4-10,15-17,21-23,29-30,40H,11-14,18-20H2,1-3H3,(H,42,46)/t22-,23+,29?,30?

InChI Key

MKQDRXQEQLCSON-KUKIJGICSA-N

SMILES

O=C(C1=CSC(C)=N1)NC2CCC(N(C(N(C3=CC(C4=CC=C(CN5C[C@@H](C)N[C@@H](C)C5)C=C4)=CC=C3)C6=NC=C(F)C=C67)=O)C7=O)CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Indimilast

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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